1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound belongs to the quinoline family, known for its diverse biological activities and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-amino-6-methylpyridine, and appropriate aldehydes.
Condensation Reaction: The initial step involves a condensation reaction between ethyl acetoacetate and the aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 1-ethyl-4-hydroxy-2-hydroxyquinoline derivatives.
Substitution: Formation of N-substituted quinoline carboxamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits potential as an enzyme inhibitor. It can be used in studies to understand enzyme-substrate interactions and to develop new inhibitors for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound but lacks the specific substituents.
2-oxo-1,2-dihydroquinoline: Shares the quinoline core but differs in functional groups.
N-(6-methylpyridin-2-yl)carboxamide: Contains the pyridine and amide groups but lacks the quinoline structure.
Uniqueness
1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-13-9-5-4-8-12(13)16(22)15(18(21)24)17(23)20-14-10-6-7-11(2)19-14/h4-10,22H,3H2,1-2H3,(H,19,20,23) |
InChI Key |
BFKXBBXEEUJDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=N3)C)O |
Origin of Product |
United States |
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